Welcome to the BenchChem Online Store!
molecular formula C11H10BrNO2S B3284820 Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate CAS No. 791614-77-2

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

Cat. No. B3284820
M. Wt: 300.17 g/mol
InChI Key: MPCZHESOFLZYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106088B2

Procedure details

A mixture of the crude material from Example 2C (2.7 g, 8.5 mmol) in acetic acid (60 mL) and heated to 110° C. Then Zn (18 equivalents) was added slowly in portions over 30 min to the mixture under nitrogen. After the completion the mixture was cooled to room temperature and the Zn residue was filtered off. The filter cake was washed with MeOH. And the combined filtrate was stripped to dryness. The residue was dissolved in 70 mL of chloroform and washed with water twice. The chloroform solution was dried with anhydrous MgSO4 and concentrated to dryness. The crude product was purified by column chromatography (silica gel, 10% EtOAc/Hexane). Purified yield for the three steps from example 2B-2D was 1.11 g (43.3%).
Name
crude material
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]2[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:9]=2[NH:10][C:11]=1O)=[O:5])[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:11]1[S:7][C:8]2[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:9]=2[N:10]=1)[CH3:2]

Inputs

Step One
Name
crude material
Quantity
2.7 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC2=C(NC1O)C=C(C=C2)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the completion the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the Zn residue was filtered off
WASH
Type
WASH
Details
The filter cake was washed with MeOH
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 70 mL of chloroform
WASH
Type
WASH
Details
washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried with anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 10% EtOAc/Hexane)
CUSTOM
Type
CUSTOM
Details
Purified
CUSTOM
Type
CUSTOM
Details
yield for the three steps from example 2B-2D

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC=1SC2=C(N1)C=C(C=C2)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.